molecular formula C13H16N2O B13564768 3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile

3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile

Cat. No.: B13564768
M. Wt: 216.28 g/mol
InChI Key: RRGPRTSEAXYUFL-UHFFFAOYSA-N
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Description

3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile is a chemical compound that features a benzonitrile group attached to a piperidine ring with a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile typically involves the reaction of a benzonitrile derivative with a piperidine derivative. One common method includes the use of benzyl chloride and 4-hydroxypiperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products

    Oxidation: Formation of 3-((4-Oxopiperidin-4-yl)methyl)benzonitrile.

    Reduction: Formation of 3-((4-Hydroxypiperidin-4-yl)methyl)benzylamine.

    Substitution: Formation of 3-((4-Halopiperidin-4-yl)methyl)benzonitrile.

Scientific Research Applications

3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • **3-((4-Hydroxypiperidin-4-yl)methyl)pyridine
  • **3-((4-Hydroxypiperidin-4-yl)methyl)benzamide
  • **3-((4-Hydroxypiperidin-4-yl)methyl)benzaldehyde

Uniqueness

3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and nitrile groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-[(4-hydroxypiperidin-4-yl)methyl]benzonitrile

InChI

InChI=1S/C13H16N2O/c14-10-12-3-1-2-11(8-12)9-13(16)4-6-15-7-5-13/h1-3,8,15-16H,4-7,9H2

InChI Key

RRGPRTSEAXYUFL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC(=CC=C2)C#N)O

Origin of Product

United States

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